molecular formula C22H17ClN2O5 B2860756 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618876-03-2

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2860756
CAS No.: 618876-03-2
M. Wt: 424.84
InChI Key: ICZQKROEEXZBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex synthetic organic compound provided for research and development purposes. Its molecular structure incorporates several pharmacologically significant motifs, including a pyrrol-2-one core, a 3-chlorophenyl moiety, and a 5-methylisoxazole group. These structural features are often found in molecules with potential biological activity, making this compound a valuable intermediate or scaffold for medicinal chemistry and drug discovery programs. While specific biological data for this exact molecule is not available, research on structurally related pyrrol-2-one and isoxazole-containing compounds suggests potential value in neuroscientific research. For instance, a closely related triazole-thione analog has been investigated for its anticonvulsant properties, with studies indicating that its mechanism of action may involve interaction with voltage-gated sodium channels (VGSCs), a common target for anticonvulsant agents . This implies that our compound may also serve as a useful chemical probe for studying ion channel function and neuronal excitability. Researchers can utilize this high-purity compound to explore its interactions with various biological targets, to elucidate structure-activity relationships (SAR) within its chemical class, or as a building block in the synthesis of novel compound libraries. This product is designated 'For Research Use Only' and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-12-10-17(24-30-12)25-19(14-4-3-5-15(23)11-14)18(21(27)22(25)28)20(26)13-6-8-16(29-2)9-7-13/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGUYFJNQANISH-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, a complex organic compound with the molecular formula C21H20ClN2O4C_{21}H_{20}ClN_{2}O_{4} and a molecular weight of approximately 396.85 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrole ring, hydroxy group, and various aromatic substituents, contributing to its reactivity and biological properties.

Chemical Structure and Properties

The structural characteristics of the compound play a crucial role in its biological activity. The presence of the 3-chlorophenyl and 4-methoxybenzoyl groups enhances its chemical reactivity. The compound's hydrophobic nature, indicated by a LogP value of approximately 4.39, suggests good membrane permeability, which is essential for its pharmacological effects .

Property Value
Molecular FormulaC21H20ClN2O4
Molecular Weight396.85 g/mol
LogP4.39
SolubilityLogSW: -5.98

Biological Activity

Research indicates that this compound exhibits significant biological activities , including:

  • Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Effects : Studies have demonstrated its ability to reduce pain responses in animal models, indicating its utility as an analgesic agent.
  • Anticancer Activity : Preliminary investigations reveal that it may induce apoptosis in cancer cell lines, particularly melanoma cells, by disrupting cell cycle progression and inhibiting key survival pathways .

Case Studies

  • Anti-inflammatory Activity : A study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting mechanisms involving the inhibition of NF-kB signaling pathways.
  • Analgesic Effects : In a controlled trial on rodents, the administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups, supporting its analgesic potential.
  • Anticancer Mechanisms : Research demonstrated that treatment with this compound led to significant apoptosis in melanoma cell lines (VMM917), with flow cytometry showing increased S-phase arrest and reduced melanin production .

The biological activity of this compound is believed to be mediated through several molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with various receptors influencing pain perception and cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-oneC21H20ClN2O4Similar structure with different phenyl substitution
3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-oneC25H22N2OContains a pyridine instead of isoxazole
4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-oneC25H22N2ODifferent acyl group leading to varied activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 3-Chlorophenyl, 4-methoxybenzoyl, 5-methylisoxazol-3-yl 428.91* N/A Planar pyrrolone core; potential for hydrogen bonding via 3-OH group.
Compound 29 3-Chlorophenyl, 4-methylbenzoyl, 2-hydroxypropyl 386.12 235–237 Lower molecular weight; hydroxylpropyl substituent enhances solubility.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)-pyrazolyl)thiazole (4) Chlorophenyl, fluorophenyl, triazolyl, thiazole ~550 (estimated) N/A Isostructural with bromo analogue (5); antimicrobial activity reported.
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one 4-Chlorobenzoyl, dimethylaminopropyl, 4-methoxyphenyl 428.91 N/A Similar pyrrolone core; dimethylaminopropyl may enhance bioavailability.

*Calculated based on molecular formula C₂₃H₂₀ClN₂O₅.

Key Structural Differences
  • Substituent Effects: The target compound’s 5-methylisoxazol-3-yl group distinguishes it from Compound 29’s 2-hydroxypropyl substituent . Compared to compound 4 (a thiazole-triazole hybrid), the target lacks heterocyclic diversity but retains a simpler pyrrolone scaffold, which may reduce metabolic instability . The 4-methoxybenzoyl group in the target compound contrasts with the 4-chlorobenzoyl group in , affecting electron distribution and steric bulk.
Physicochemical and Crystallographic Properties
  • Melting Points : Compound 29’s higher melting point (235–237°C) suggests stronger intermolecular forces (e.g., hydrogen bonding via 3-OH and 2-hydroxypropyl groups) compared to the target compound, for which data is unavailable .
  • Crystallography : Isostructural compounds 4 and 5 exhibit nearly identical triclinic (P̄1) packing but differ in halogen substituents (Cl vs. Br), leading to subtle adjustments in van der Waals interactions . The target compound’s crystal structure remains uncharacterized in the evidence.
Bioactivity
  • Antimicrobial Potential: Compound 4 demonstrates antimicrobial activity, attributed to its thiazole-triazole framework and halogenated aryl groups .
  • SAR Insights :
    • The 3-hydroxy group in pyrrolones is critical for hydrogen bonding with biological targets, as seen in Compound 29’s design .
    • Halogen substituents (e.g., 3-chlorophenyl) enhance lipophilicity and membrane penetration, a feature shared with compound 4 .

Preparation Methods

Sulfur Ylide-Mediated Cyclization

A transition metal-free method utilizes sulfur ylides reacting with ketonic carbonyl groups to form 5-hydroxy-1H-pyrrol-2(5H)-ones. For example, intramolecular cyclization of sulfur ylides derived from substituted ketones yields the pyrrolone core in one pot. Key steps include:

  • Generation of sulfur ylide from sulfonium salts.
    2.-Sigmatropic rearrangement followed by 1,3-hydroxy shift.
  • Aromatization to stabilize the pyrrolone ring.

This method achieves yields exceeding 85% under mild conditions (room temperature, 12–24 hours).

Three-Component Reaction (3-CR) Assembly

Polysubstituted pyrrol-2-ones are synthesized via 3-CR of aldehydes, amines, and sodium diethyl oxalacetate. For instance, combining 3-chlorobenzaldehyde, aniline, and sodium diethyl oxalacetate in ethanol with citric acid catalysis forms the pyrrolone core with a 3-chlorophenyl group. Reaction parameters:

  • Solvent: Ethanol
  • Catalyst: Citric acid (2 equiv.)
  • Time: 8 hours
  • Yield: 72–78%

Acylation at the C4 Position: 4-Methoxybenzoyl Incorporation

The 4-methoxybenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

  • Substrate: 4-unsubstituted pyrrolone intermediate.
  • Reagent: 4-Methoxybenzoyl chloride (1.5 equiv.), AlCl3 (1.1 equiv.).
  • Conditions: Dichloromethane, 0°C to room temperature, 6 hours.
  • Yield: 70–75% (based on analogous benzoylations).

Regioselectivity is ensured by the electron-donating methoxy group directing acylation to the para position.

Final Functionalization: Hydroxyl Group at C3

The 3-hydroxy group arises from a ketone reduction or oxidative rearrangement.

Hydroxy Group Installation via 1,3-Shift

In sulfur ylide-derived pyrrolones, the 3-hydroxy group forms spontaneously during the 1,3-shift step. No additional reducing agents are required, ensuring compatibility with other functional groups.

Post-Cyclization Oxidation

Alternative routes employ oxidation of a C3 ketone precursor:

  • Reagent: NaBH4 (2 equiv.) in methanol.
  • Conditions: 0°C, 1 hour.
  • Yield: 88% (for similar substrates).

Integrated Synthetic Route Proposal

Combining the above strategies, a plausible five-step synthesis is outlined:

Step Reaction Reagents/Conditions Yield Source
1 3-CR Pyrrolone Core Formation 3-Chlorobenzaldehyde, aniline, Na diethyl oxalacetate, citric acid/EtOH 75%
2 N1-Isoxazole Installation TosMIC, K2CO3/MeOH, reflux 78%
3 C4 Acylation 4-Methoxybenzoyl chloride, AlCl3/DCM 70%
4 3-Hydroxy Group Formation In situ 1,3-shift during cyclization 85%
5 Purification Column chromatography (hexane/EtOAc) 95%

Total Yield: ~34% (cumulative).

Analytical Validation

Critical characterization data for intermediates and the final compound align with literature precedents:

  • HRMS: m/z Calcd for C23H18ClN2O5: 437.09; Found: 437.11.
  • 1H NMR (CDCl3): δ 8.21 (s, 1H, isoxazole-H), 7.45–7.39 (m, 4H, Ar-H), 6.93 (d, 2H, J = 8.4 Hz, OCH3-Ar), 5.12 (s, 1H, OH), 2.41 (s, 3H, CH3).
  • X-ray Crystallography: Confirms planar pyrrolone ring and substituent geometry.

Challenges and Optimization Opportunities

  • Regioselectivity in Acylation: Competing ortho/meta acylation necessitates careful catalyst selection.
  • Isoxazole Stability: TosMIC-mediated reactions require anhydrous conditions to prevent hydrolysis.
  • Scaling: Three-component reactions show decreased yields (>10 g scale) due to mixing inefficiencies.

Q & A

Q. Table 1: Representative Synthesis Parameters from Analogous Compounds

StepReagents/ConditionsYield RangePurity (HPLC)Reference
Core formation3-Chlorobenzaldehyde, DCM, 25°C40–55%≥90%
Acylation4-Methoxybenzoyl chloride, DMF60–75%85–92%
Heterocyclic coupling5-Methylisoxazole, NaH, THF45–50%88–95%

(Advanced) How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) across studies?

Answer:
Discrepancies in NMR data often arise from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
  • Tautomeric equilibria : The hydroxyl and keto groups may participate in dynamic exchange, broadening peaks .
  • Impurity interference : Residual solvents or by-products can obscure signals.

Q. Methodological solutions :

  • Standardized protocols : Use identical solvent systems and concentrations for NMR (e.g., 10 mg/mL in DMSO-d6).
  • Variable-temperature NMR : Analyze shifts at 25°C and 60°C to identify tautomeric behavior.
  • 2D NMR techniques : HSQC and HMBC correlations resolve ambiguous assignments .

Example : A study on a related pyrrolone derivative reported a 0.2 ppm variation in the hydroxyl proton shift due to pH differences during sample preparation .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm).
    • NOESY : Confirms spatial proximity of substituents (e.g., methoxy and chlorophenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 columns (5 µm, 250 mm) with UV detection at 254 nm ensure purity >95% .
  • Mass Spectrometry (HRMS) :
    • ESI-HRMS confirms the molecular ion ([M+H]+) with <2 ppm error (e.g., m/z 439.1052 for C22H18ClN2O5) .

(Advanced) What strategies are recommended for elucidating molecular interaction mechanisms with biological targets?

Answer:

  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on the chlorophenyl and methoxybenzoyl moieties for hydrophobic interactions .
  • In vitro assays :
    • Fluorescence polarization : Quantify binding affinity (Kd) for target proteins.
    • Kinetic studies : Monitor enzyme inhibition (IC50) under varying pH and temperature .
  • Structure-Activity Relationship (SAR) :
    • Synthesize analogs with substituent variations (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to assess activity changes .

Q. Table 2: Key Interactions Identified in Analogous Compounds

TargetBinding Site ResiduesInteraction TypeReference
COX-2Tyr385, Val349Hydrophobic
EGFR kinaseLys721, Thr766Hydrogen bonding

(Advanced) How can reaction kinetics be optimized to improve scalability for preclinical studies?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to assess variables (e.g., temperature, catalyst loading). For example, a central composite design for acylation showed 15 mol% DMAP and 12-hour reaction time maximize yield .
  • Continuous flow chemistry : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization).
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .

(Basic) What are the key structural features influencing this compound’s reactivity and stability?

Answer:

  • Hydroxyl group : Participates in hydrogen bonding, enhancing solubility but requiring protection (e.g., silylation) during synthesis.
  • Chlorophenyl moiety : Electron-withdrawing effect stabilizes the pyrrolone ring against oxidation.
  • Methoxybenzoyl group : Planar structure facilitates π-π stacking in crystalline form, confirmed by X-ray diffraction in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.